molecular formula C13H15BrN2O B8013559 4-((5-Bromo-1H-indol-3-yl)methyl)morpholine CAS No. 102043-55-0

4-((5-Bromo-1H-indol-3-yl)methyl)morpholine

Cat. No. B8013559
CAS RN: 102043-55-0
M. Wt: 295.17 g/mol
InChI Key: SNQRPKFNROMGEL-UHFFFAOYSA-N
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Description

4-((5-Bromo-1H-indol-3-yl)methyl)morpholine is a useful research compound. Its molecular formula is C13H15BrN2O and its molecular weight is 295.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dopamine Receptor Antagonism : A morpholine analog, specifically (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine, has been identified as a potent and selective dopamine D4 receptor antagonist (Witt et al., 2016).

  • Antimicrobial and Antifungal Properties : Compounds involving morpholine structures, such as 5-chloro-3-(3',4'-dihydro-2'-methylmercapto-4'-oxoquinazolin-3'-yl)-l-morpholino methyl imino isatin, have shown significant antimicrobial and antifungal activities (Pandeya et al., 1999).

  • Anticancer Activity : Novel indole-based sulfonohydrazide derivatives containing morpholine heterocyclic rings have been synthesized and demonstrated promising inhibition of breast cancer cell lines (Gaur et al., 2022).

  • Synthesis of Bioactive Compounds : The synthesis of morpholine derivatives has been pivotal in creating potent antimicrobials, including arecoline derivatives and others (Kumar et al., 2007).

  • Pharmacological Applications : Morpholine derivatives have been involved in the development of therapeutic agents with rapid and prolonged biological action, such as in antifungal veterinary drugs (Bushuieva et al., 2022).

  • Potential in Treating PTEN-Deficient Cancers : Pyrimidone indoline amide PI3Kβ inhibitors, including morpholine structures, have shown promise in the treatment of PTEN-deficient cancers (Certal et al., 2014).

  • Antileishmanial Activity : 1,2,4-triazole derivatives with morpholine have exhibited significant antileishmanial activity, indicating potential in parasitic disease treatment (Süleymanoğlu et al., 2018).

  • Antioxidant Capacities : Novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones have shown significant antioxidant activity (Kol et al., 2016).

properties

IUPAC Name

4-[(5-bromo-1H-indol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O/c14-11-1-2-13-12(7-11)10(8-15-13)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQRPKFNROMGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144554
Record name Morpholine, 4-(5-bromo-3-indolylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102043-55-0
Record name Morpholine, 4-(5-bromo-3-indolylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102043550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-(5-bromo-3-indolylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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